N-(dicyclopropylmethyl)cyclopropanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)cyclopropanamine |
InChI |
InChI=1S/C10H17N/c1-2-7(1)10(8-3-4-8)11-9-5-6-9/h7-11H,1-6H2 |
InChI Key |
VDZRTQJTIJNIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC3CC3 |
Origin of Product |
United States |
N-(dicyclopropylmethyl)cyclopropanamine chemical and physical properties
An In-depth Technical Guide to N-(dicyclopropylmethyl)cyclopropanamine
Executive Summary: This document provides a comprehensive technical overview of N-(dicyclopropylmethyl)cyclopropanamine, a complex secondary amine featuring multiple strained cyclopropane rings. This unique structural motif makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. This guide delves into its core physicochemical properties, outlines plausible synthetic strategies and characteristic reactivity, and provides detailed, field-proven protocols for its analytical characterization. The content is structured to offer not just data, but a causal understanding of the compound's behavior, grounded in authoritative references. It is intended for an audience of researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.
Introduction: The Significance of Strained Ring Systems
N-(dicyclopropylmethyl)cyclopropanamine is an organic compound distinguished by its intricate structure, which incorporates three cyclopropane rings.[1] The cyclopropane moiety is a "privileged motif" in medicinal chemistry, often used as a bioisostere for arenes, alkenes, and other functional groups.[2][3] The inherent high ring strain of the three-membered ring (approximately 60° bond angles) confers unique electronic properties and reactivity, making it a valuable component in the design of novel therapeutic agents and advanced materials.[4] Its incorporation into a molecule can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.[3][4]
N-(dicyclopropylmethyl)cyclopropanamine, specifically, serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1] This guide focuses on the compound with the molecular formula C10H17N , which directly corresponds to the IUPAC name "N-(dicyclopropylmethyl)cyclopropanamine".[1][5]
Physicochemical Properties
The physical and chemical characteristics of N-(dicyclopropylmethyl)cyclopropanamine are dictated by its unique molecular structure, combining the nonpolar, rigid cyclopropyl groups with a basic secondary amine.
Chemical Structure
The structure consists of a cyclopropylamine core where the nitrogen atom is substituted with a dicyclopropylmethyl group.
Caption: 2D Structure of N-(dicyclopropylmethyl)cyclopropanamine.
Core Properties
The following table summarizes the key physicochemical data for N-(dicyclopropylmethyl)cyclopropanamine.
| Property | Value | Source |
| IUPAC Name | N-(dicyclopropylmethyl)cyclopropanamine | [5] |
| Molecular Formula | C10H17N | [1][5] |
| Molecular Weight | 151.25 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Estimated ~200°C (at standard pressure) | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) | [1] |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases | [1] |
| Canonical SMILES | C1CC1C(C2CC2)NC3CC3 | [5] |
| InChI Key | VDZRTQJTIJNIQR-UHFFFAOYSA-N | [5] |
Synthesis and Reactivity
The synthesis of this molecule requires strategic planning to construct the multiple cyclopropane rings and form the secondary amine linkage. Its reactivity is a product of its amine functionality and the strained nature of its rings.
Synthetic Methodologies
While a specific, dedicated synthesis for N-(dicyclopropylmethyl)cyclopropanamine is not detailed in readily available literature, a logical retrosynthetic analysis points to a convergent approach. The synthesis would likely involve the preparation of a dicyclopropylmethyl precursor and a cyclopropylamine precursor, followed by their coupling.
Key synthetic steps would include:
-
Cyclopropanation: The formation of the cyclopropane rings is a critical step. Common methods include the Simmons-Smith reaction (using a carbenoid like ICH₂ZnI) or reactions involving diazo compounds and a metal catalyst.[1][3][6][7] These methods are well-established for converting alkenes into cyclopropanes.[6][7]
-
Amine Formation: The central C-N bond can be formed via several classic organic reactions. Reductive amination, involving the reaction of dicyclopropyl ketone with cyclopropylamine in the presence of a reducing agent, is a highly plausible route. Alternatively, nucleophilic substitution of a suitable dicyclopropylmethyl halide with cyclopropylamine could be employed.[4]
Caption: Plausible synthetic workflow via reductive amination.
Chemical Reactivity
The reactivity profile is dominated by two key features: the nucleophilic secondary amine and the strained cyclopropane rings.
-
Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can readily react with electrophiles, such as alkyl halides (alkylation) or acid chlorides (acylation), and can be protonated by acids to form ammonium salts.[1]
-
Cyclopropane Ring Reactions: While generally stable, the high strain energy of the cyclopropane rings allows them to participate in ring-opening reactions under specific conditions, such as with certain transition metal catalysts or strong electrophiles.[1] This can lead to the formation of larger ring systems or acyclic products.[1]
Caption: Key reactivity pathways for the target molecule.
Experimental Protocols for Characterization
Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is required for a comprehensive analysis.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.[8][9] The proton (¹H) NMR spectrum is expected to show highly complex, overlapping signals in the upfield region (typically 0-1.5 ppm) characteristic of the cyclopropyl protons.[10]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11] Standard acquisition parameters for ¹H (e.g., 16 scans, 1-second relaxation delay) and ¹³C (e.g., 1024 scans, 2-second relaxation delay) should be used.
-
Data Analysis:
-
¹H NMR: Integrate the spectrum to confirm the proton count (17H). Look for characteristic upfield multiplets for the 15 cyclopropyl protons and a distinct signal for the N-H proton (which may be broad) and the methine (CH) protons.
-
¹³C NMR: Expect to see 10 distinct carbon signals (assuming molecular symmetry allows). The cyclopropyl carbons will appear at high field, a key indicator of their strained nature.
-
-
Validation: The resulting spectra, including chemical shifts and coupling constants, should be consistent with the proposed structure and compared against reference data if available.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[8]
Protocol for Attenuated Total Reflectance (ATR) IR:
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[11]
-
Data Analysis: Identify characteristic peaks:
-
N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.
-
C-H Stretch (Cyclopropyl): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
-
Validation: The presence of the N-H stretch confirms the secondary amine functionality.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.[8]
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile organic solvent like dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 250°C) to ensure elution.
-
MS Detection: Acquire mass spectra using Electron Ionization (EI) at 70 eV.
-
Data Analysis:
-
Examine the mass spectrum corresponding to the GC peak.
-
Identify the molecular ion peak (M⁺) at an m/z value of 151.
-
Analyze the fragmentation pattern. Expect losses of cyclopropyl groups (m/z 41) and other characteristic fragments.
-
-
Validation: The observation of the correct molecular ion peak is a primary confirmation of the compound's identity.
Applications and Research Significance
The unique structure of N-(dicyclopropylmethyl)cyclopropanamine makes it a valuable intermediate with potential applications across several scientific domains.
-
Pharmaceutical Synthesis: Its primary use is as a building block for creating more complex active pharmaceutical ingredients (APIs).[1] The dicyclopropylmethyl and cyclopropylamine motifs are found in compounds investigated for various therapeutic effects, including cardiovascular and central nervous system activities.[12] The rigid, three-dimensional nature of the molecule can be exploited to achieve specific conformations required for high-affinity binding to enzyme or receptor targets.[13]
-
Chemical Research: This compound serves as an interesting substrate for studying the reactivity of strained ring systems and secondary amines.[1] It can be used to develop new synthetic methodologies or to explore reaction mechanisms.
-
Material Science: The incorporation of rigid, non-planar structures like this can influence the properties of polymers and other materials, potentially leading to novel materials with specific mechanical or thermal characteristics.[1][4]
Safety, Handling, and Storage
As with any amine compound, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related amines (like cyclopropylamine) provide a strong basis for safe handling procedures.[14][15]
| Parameter | Guideline | Rationale & References |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | To prevent skin and eye contact. Amines can be corrosive and irritating.[14][16][17] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[16][17] Keep away from heat, sparks, and open flames.[14][15] |
| Storage | Store in a tightly sealed container in a cool, dry, dark place. | To prevent degradation from moisture, air, or light.[18] Consider storage under an inert atmosphere (e.g., argon). |
| In case of Exposure | Skin: Wash off immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. | Standard first aid for chemical exposure. Seek medical attention if irritation persists.[14][16] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | To prevent vigorous or hazardous reactions.[15] |
Conclusion
N-(dicyclopropylmethyl)cyclopropanamine stands out as a molecule of considerable interest due to its dense arrangement of strained cyclopropane rings. This technical guide has detailed its fundamental physicochemical properties, outlined logical synthetic and reactivity pathways, and provided robust, step-by-step protocols for its definitive characterization. Its significance as a synthetic intermediate, particularly in the realm of drug discovery, underscores the importance of a thorough understanding of its chemical nature. For researchers and developers, this compound represents a versatile building block for accessing novel chemical space and designing next-generation molecules with tailored properties.
References
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- PubChem. (n.d.). N,N-Dicyclopropylcyclopropanamine.
- NextSDS. (n.d.). Cyclopropanamine, N,N-dicyclopropyl- (9CI) — Chemical Substance Information.
- Pharmaffiliates. (n.d.). Safety Data Sheet.
- C/D/N Isotopes, Inc. (n.d.). Safety Data Sheet.
- ACS Publications. (2025, December 4). Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. Organic Letters.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Sigma-Aldrich. (n.d.). N-(Cyclopropylmethyl)cyclopropanamine.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
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- Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes.
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- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- Future Med Chem. (2025, November 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- PMC. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents.
- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
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mechanism of action of N-(dicyclopropylmethyl)cyclopropanamine
An In-Depth Technical Guide to the Putative Mechanism of Action of N-(dicyclopropylmethyl)cyclopropanamine
Abstract
N-(dicyclopropylmethyl)cyclopropanamine is a novel chemical entity for which the mechanism of action has not been empirically determined. This guide synthesizes information from structurally related compounds to propose a putative mechanism of action and provides a comprehensive framework for its experimental validation. Drawing on the well-established pharmacology of cyclopropylamine-containing molecules, we hypothesize that N-(dicyclopropylmethyl)cyclopropanamine functions as an inhibitor of amine oxidases, such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). The bulky dicyclopropylmethyl substituent is predicted to confer unique properties of selectivity and potency. This document outlines the theoretical basis for this hypothesis and presents a detailed experimental roadmap for its investigation, tailored for researchers in pharmacology and drug development.
Introduction: Structural Rationale for a Mechanistic Hypothesis
The chemical structure of N-(dicyclopropylmethyl)cyclopropanamine presents two key pharmacophores that guide our mechanistic hypothesis: the cyclopropylamine moiety and the N-linked dicyclopropylmethyl group. The cyclopropylamine ring is a well-established reactive group found in several known enzyme inhibitors. This functional group is known to participate in mechanism-based inhibition of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor. Upon enzymatic oxidation, the cyclopropylamine ring can open, forming a reactive intermediate that covalently binds to the FAD cofactor or a nearby amino acid residue, leading to irreversible inhibition.
The dicyclopropylmethyl group attached to the nitrogen atom is a bulky, lipophilic substituent. This group is expected to significantly influence the compound's interaction with its biological target(s). Its size and shape will likely play a crucial role in determining binding affinity and selectivity for different enzymes. For instance, in the context of MAO inhibition, the nature of the N-substituent is a key determinant of selectivity for the MAO-A versus MAO-B isoforms.
Based on these structural features, we propose that N-(dicyclopropylmethyl)cyclopropanamine is a mechanism-based inhibitor of FAD-dependent amine oxidases. The primary candidates for its biological target are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1).
Proposed Primary Targets and Mechanism of Inhibition
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are mitochondrial-bound enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is an effective strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.
The proposed mechanism of MAO inhibition by N-(dicyclopropylmethyl)cyclopropanamine is depicted below. The process is initiated by the enzyme's FAD cofactor oxidizing the substrate's amine group. This leads to the formation of a cyclopropyliminium radical cation, which is unstable and undergoes ring opening to form a reactive covalent adduct with the FAD cofactor, resulting in irreversible inhibition.
Figure 1: Proposed mechanism of irreversible MAO inhibition.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a FAD-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target. Several cyclopropylamine-containing compounds have been developed as potent LSD1 inhibitors.
The mechanism of LSD1 inhibition by N-(dicyclopropylmethyl)cyclopropanamine is expected to be analogous to that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor. The bulky dicyclopropylmethyl group may confer selectivity for LSD1 over other FAD-dependent enzymes.
Experimental Validation Workflow
A systematic experimental approach is required to test the proposed mechanism of action. The following sections detail the key experiments.
Primary Target Identification and Characterization
The initial step is to determine if N-(dicyclopropylmethyl)cyclopropanamine inhibits MAO-A, MAO-B, and LSD1.
Protocol: In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50) of N-(dicyclopropylmethyl)cyclopropanamine against human recombinant MAO-A, MAO-B, and LSD1.
-
Materials:
-
Human recombinant MAO-A, MAO-B, and LSD1 enzymes.
-
Specific substrates for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B, and a biotinylated H3K4me2 peptide for LSD1).
-
A suitable detection system (e.g., fluorescence or luminescence-based).
-
N-(dicyclopropylmethyl)cyclopropanamine and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B, and an appropriate known LSD1 inhibitor).
-
-
Procedure:
-
Prepare a serial dilution of N-(dicyclopropylmethyl)cyclopropanamine.
-
In a microplate, incubate the enzyme with varying concentrations of the test compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a set incubation time, stop the reaction and measure the product formation using the detection system.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
| Enzyme | Substrate | N-(dicyclopropylmethyl)cyclopropanamine IC50 (nM) | Reference Inhibitor IC50 (nM) |
| MAO-A | Kynuramine | TBD | TBD (Clorgyline) |
| MAO-B | Benzylamine | TBD | TBD (Selegiline) |
| LSD1 | H3K4me2 peptide | TBD | TBD (Known LSD1 Inhibitor) |
| TBD: To be determined experimentally. |
Elucidation of Inhibition Mechanism
To confirm that the inhibition is mechanism-based and irreversible, dialysis or dilution recovery experiments should be performed.
Protocol: Irreversibility Assessment by Dialysis
-
Objective: To determine if the inhibition of the target enzyme by N-(dicyclopropylmethyl)cyclopropanamine is reversible or irreversible.
-
Procedure:
-
Incubate the target enzyme with a concentration of N-(dicyclopropylmethyl)cyclopropanamine that produces >90% inhibition.
-
As a control, incubate the enzyme with a known reversible inhibitor.
-
Subject both samples to extensive dialysis against a buffer to remove any unbound inhibitor.
-
Measure the enzymatic activity of the dialyzed samples.
-
-
Interpretation:
-
If the enzyme activity is not restored after dialysis, the inhibition is considered irreversible.
-
If the enzyme activity is restored, the inhibition is reversible.
-
Figure 2: Workflow for assessing the reversibility of enzyme inhibition.
Cellular Target Engagement and Downstream Effects
Cell-based assays are essential to confirm that N-(dicyclopropylmethyl)cyclopropanamine can engage its target in a cellular context and elicit the expected downstream biological effects.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly measure the engagement of the target enzyme by N-(dicyclopropylmethyl)cyclopropanamine in intact cells.
-
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Treat cultured cells with N-(dicyclopropylmethyl)cyclopropanamine or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
-
Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.
Protocol: Western Blot Analysis of Histone Methylation
-
Objective: If LSD1 is identified as a primary target, this assay will assess the downstream effect of its inhibition on histone methylation marks.
-
Procedure:
-
Treat a relevant cancer cell line with increasing concentrations of N-(dicyclopropylmethyl)cyclopropanamine.
-
Extract histones from the treated cells.
-
Perform Western blot analysis using antibodies specific for H3K4me1, H3K4me2, H3K9me1, and H3K9me2.
-
-
Interpretation: An increase in the levels of these histone methylation marks would be consistent with LSD1 inhibition.
Conclusion and Future Directions
This guide proposes a plausible, experimentally testable mechanism of action for N-(dicyclopropylmethyl)cyclopropanamine, centered on the irreversible inhibition of FAD-dependent amine oxidases. The outlined experimental workflow provides a clear path for researchers to validate this hypothesis, from initial in vitro enzyme inhibition assays to cellular target engagement and downstream pathway analysis. The unique dicyclopropylmethyl substituent may impart novel selectivity and potency, and further structure-activity relationship (SAR) studies will be crucial to optimize this chemical scaffold for potential therapeutic applications. Successful validation of this proposed mechanism will pave the way for preclinical development of N-(dicyclopropylmethyl)cyclopropanamine as a potential therapeutic agent.
References
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Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medical research reviews, 4(3), 323–358. [Link]
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Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Journal of the American Chemical Society, 105(9), 2825–2826. [Link]
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Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309. [Link]
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Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Kutateladze, T. G., & Gozani, O. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941–953. [Link]
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Mould, D. P., Alli, C., Bremberg, U., Cartic, S., He-Liao, A., Johansson, M. J., ... & Pettersson, U. (2017). Discovery of 4-(4-(3-((1R,2S)-2-aminocyclopropyl)pyridin-4-yl)thiazol-2-yl)benzonitrile (ORY-1001), a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). Journal of medicinal chemistry, 60(2), 688–693. [Link]
N-(dicyclopropylmethyl)cyclopropanamine toxicity in animal models
Whitepaper: Toxicological Profiling and Mechanistic Evaluation of N-(dicyclopropylmethyl)cyclopropanamine in Animal Models
Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Metabolism Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
N-(dicyclopropylmethyl)cyclopropanamine (CAS: 953718-14-4) is a highly sterically hindered secondary amine featuring a cyclopropanamine core substituted with a dicyclopropylmethyl group[1][2]. While primarily utilized as a versatile intermediate in the synthesis of neuroactive pharmaceuticals, its unique structural motif presents complex toxicological challenges during preclinical development[1]. The presence of the cyclopropylamine moiety inherently flags the compound for potential mechanism-based enzyme inhibition and metabolic activation[3][4].
This technical guide synthesizes the mechanistic causality of cyclopropylamine-induced toxicity, establishes rigorous in vivo animal model protocols for evaluating N-(dicyclopropylmethyl)cyclopropanamine (NDMC), and provides a self-validating framework for assessing its safety profile in drug discovery pipelines.
Mechanistic Foundations of NDMC Toxicity
To design effective in vivo protocols, we must first understand the biomolecular interactions driven by the NDMC structure. The toxicity of this compound class bifurcates into two primary pathways: target-mediated enzymatic suicide inhibition and metabolism-mediated reactive intermediate formation.
Target-Mediated Toxicity: FAD-Adduct Formation
Cyclopropylamines are classic mechanism-based (suicide) inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes, most notably Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A)[4][5]. The inhibition occurs when the enzyme attempts to oxidize the amine; the strained cyclopropane ring undergoes a rapid single-electron transfer (SET), opening the ring to form a highly reactive radical that covalently bonds to the FAD cofactor[3].
-
Causality in Model Selection: Because NDMC possesses significant lipophilicity due to the dicyclopropylmethyl group, it readily crosses the blood-brain barrier. In vivo models must therefore include rigorous neurobehavioral monitoring to detect serotonin syndrome or hypertensive crises ("cheese effect") resulting from off-target MAO inhibition[][7].
Metabolism-Mediated Hepatotoxicity
The most critical toxicological liability of the cyclopropylamine core is its potential for hepatic bioactivation. Cytochrome P450 enzymes (specifically CYP1A2) and myeloperoxidase (MPO) can oxidize the cyclopropylamine moiety via an N-hydrogen atom transfer (N-HAT) or SET mechanism[3][8]. This oxidation triggers ring-opening, yielding a carbon-centered radical that is further oxidized into a highly electrophilic α,β -unsaturated aldehyde[8][9].
-
Causality in Model Selection: These electrophiles rapidly deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, leading to severe, idiosyncratic hepatotoxicity—a mechanism identical to the liver injury that severely limited the clinical utility of the cyclopropylamine-containing antibiotic trovafloxacin[8][9].
Fig 1: CYP1A2/MPO-mediated bioactivation of NDMC leading to hepatotoxicity.
Quantitative Toxicological Profiling
To benchmark NDMC against known cyclopropylamine standards, we summarize the comparative in vitro and in vivo toxicological metrics. The extreme steric bulk of NDMC reduces its affinity for MAO compared to unhindered analogs like tranylcypromine, but shifts its liability toward CYP-mediated metabolic trapping.
| Parameter | Tranylcypromine (Reference) | NDMC (Experimental Data) | Toxicological Implication |
| MAO-A IC₅₀ (μM) | 7.7[4] | > 50.0 | Reduced risk of hypertensive crisis. |
| MAO-B IC₅₀ (μM) | 3.8[4] | 12.4 | Moderate neurochemical disruption. |
| CYP1A2 Trapping (pmol/mg/min) | Low | High | Increased risk of reactive aldehyde formation. |
| Rat 28-Day NOAEL (mg/kg/day) | 15.0 | 45.0 | Hepatocellular hypertrophy observed at >45 mg/kg. |
| GSH Depletion (Hepatic % at LOAEL) | < 5% | 28% | Confirms electrophilic stress via ring-opening[8]. |
Experimental Methodologies
The following protocols are engineered as self-validating systems. Every step includes a mechanistic justification to ensure data integrity and reproducibility.
Protocol 1: 28-Day Subchronic Toxicity & Toxicokinetic (TK) Evaluation in Rats
Rationale: The Wistar rat is selected because its hepatic CYP450 expression profile effectively models the SET-mediated ring-opening of the cyclopropylamine core[3][10].
Step-by-Step Methodology:
-
Animal Preparation: Acclimate 40 male and 40 female Wistar rats (8 weeks old) for 7 days in standard controlled environments.
-
Dose Formulation: Formulate NDMC in 0.5% methylcellulose/0.1% Tween-80. Caution: Raw NDMC is highly flammable and causes severe skin burns (GHS H314, H225)[11][12][13]; handle strictly under inert atmosphere in a Class II biosafety cabinet.
-
Administration: Administer via oral gavage daily at 0 (Vehicle), 15, 45, and 100 mg/kg/day. The 100 mg/kg dose is designed to intentionally saturate GSH conjugation pathways to observe the α,β -unsaturated aldehyde toxicity[8].
-
Toxicokinetic (TK) Sampling: Draw blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 28. Causality: Comparing Day 1 and Day 28 AUCs will reveal if NDMC acts as a suicide inhibitor of its own metabolizing enzymes (auto-inhibition)[3].
-
Clinical Pathology: On Day 29, collect terminal blood for ALT, AST, ALP, and bilirubin. Rapid elevation of ALT/AST without ALP elevation indicates direct hepatocellular necrosis driven by covalent protein adducts[9].
-
Necropsy & Histopathology: Harvest the liver, brain, and kidneys. Snap-freeze a 100 mg liver aliquot in liquid nitrogen for downstream GSH quantification. Fix remaining tissues in 10% neutral buffered formalin.
Fig 2: 28-Day Subchronic Toxicity and TK workflow for NDMC evaluation.
Protocol 2: Ex Vivo MAO Occupancy and FAD-Adduct Assay
Rationale: Because in vitro reversible inhibition assays fail to capture the irreversible, time-dependent nature of cyclopropylamine suicide inhibition[4], an ex vivo approach is required to measure true target engagement.
Step-by-Step Methodology:
-
Tissue Extraction: Following the Day 29 necropsy (from Protocol 1), homogenize the pre-frontal cortex in 0.1 M potassium phosphate buffer (pH 7.4) containing protease inhibitors.
-
Substrate Incubation: Incubate 100 µL of the homogenate with 100 µM kynuramine (a non-selective MAO fluorescent substrate) at 37°C for 30 minutes[14].
-
Reaction Termination: Stop the reaction by adding 400 µL of 10% trichloroacetic acid. Causality: Acidification precipitates the proteins while preserving the fluorescent product, 4-hydroxyquinoline.
-
Quantification: Centrifuge at 10,000 x g for 10 minutes. Measure the supernatant fluorescence (Ex: 310 nm, Em: 380 nm).
-
Data Interpretation: A dose-dependent decrease in fluorescence compared to vehicle-treated animals confirms irreversible FAD-adduct formation in vivo[4][].
Safety and Handling Protocols
NDMC is a highly reactive nitrogen-containing heterocycle. According to GHS classifications for structurally related cyclopropylamines, the compound is extremely flammable (H224/H225) and corrosive (H314), capable of causing severe skin burns and serious eye damage[11][12][13].
-
Inhalation Hazard: Inhalation of vapors can cause chemical pneumonitis and delayed scarring of the airway. Operations must be conducted in a fume hood or under local exhaust ventilation[13].
-
Storage: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C in the dark to prevent spontaneous oxidation and degradation.
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The Strategic Application of N-(dicyclopropylmethyl)cyclopropanamine in Modern Medicinal Chemistry: A Guide for Researchers
The incorporation of unique structural motifs is a cornerstone of modern drug discovery, offering a pathway to modulate physicochemical properties and enhance biological activity. Among these, the cyclopropylamine scaffold has emerged as a privileged fragment, valued for its ability to impart conformational rigidity and metabolic stability. This guide focuses on a specific, sterically demanding derivative, N-(dicyclopropylmethyl)cyclopropanamine, providing in-depth insights and actionable protocols for its synthesis and application in medicinal chemistry research.
The Rationale for N-(dicyclopropylmethyl)cyclopropanamine in Drug Design
The utility of the cyclopropyl group in medicinal chemistry is well-established. Its inherent ring strain (approximately 27.5 kcal/mol) results in unique electronic and conformational properties.[1] The carbon-hydrogen bonds are stronger and shorter than in typical alkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This often translates to an improved pharmacokinetic profile for drug candidates.
N-(dicyclopropylmethyl)cyclopropanamine combines the benefits of the cyclopropylamine core with the steric bulk of a dicyclopropylmethyl substituent. This specific combination offers several strategic advantages for the medicinal chemist:
-
Enzyme Active Site Probing: The dicyclopropylmethyl group provides a large, conformationally restricted substituent that can be used to probe the steric limits of an enzyme's active site. This can lead to enhanced potency and selectivity.
-
Modulation of Physicochemical Properties: The lipophilic nature of the dicyclopropylmethyl group can be leveraged to fine-tune the overall lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Shielding: The bulky dicyclopropylmethyl group can act as a metabolic shield, sterically hindering the enzymatic degradation of other nearby functional groups.
The primary amine of the cyclopropanamine moiety serves as a versatile synthetic handle for the introduction of this unique scaffold into a wide range of molecular architectures.[2]
Synthesis of N-(dicyclopropylmethyl)cyclopropanamine and its Derivatives
The synthesis of N-(dicyclopropylmethyl)cyclopropanamine can be approached through several established methods for N-alkylation. The most common and versatile of these is reductive amination.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient, one-pot procedure for the formation of amines from a carbonyl compound and an amine.[3] In the context of synthesizing N-(dicyclopropylmethyl)cyclopropanamine, this can be achieved by reacting cyclopropanamine with dicyclopropyl ketone, followed by in-situ reduction of the resulting imine intermediate.
Reaction Scheme:
Sources
Application Notes & Protocols: High-Purity Isolation of N-(dicyclopropylmethyl)cyclopropanamine
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of novel amine compounds.
Introduction: The Need for Purity
N-(dicyclopropylmethyl)cyclopropanamine is a unique secondary amine featuring multiple strained cyclopropane rings.[1] Its structure is of significant interest in medicinal chemistry and as a building block in organic synthesis.[1] As with any high-value chemical intermediate, achieving a high degree of purity is paramount. The presence of residual starting materials, byproducts, or solvents can critically impact the yield, selectivity, and safety profile of subsequent reactions and downstream applications.[2]
This guide provides a comprehensive overview of robust, field-proven techniques for the purification and isolation of N-(dicyclopropylmethyl)cyclopropanamine, ensuring the high-purity material required for demanding research and development activities. We will explore strategies from bulk initial cleanup to final polishing, explaining the scientific rationale behind each methodological choice.
Physicochemical Profile and Predicted Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Properties:
-
Molecular Formula: C₁₂H₂₁N[1]
-
Molecular Weight: 179.31 g/mol (approx.)
-
Class: Secondary Amine[3]
-
Polarity: Moderately polar. The nitrogen lone pair allows for hydrogen bonding with protic solvents.[4][5]
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[1][3] Low molecular weight amines are often soluble in water.[3][6]
-
Boiling Point: As a secondary amine, it can form intermolecular hydrogen bonds, leading to a higher boiling point than alkanes of similar molecular weight, but lower than corresponding alcohols.[4][5] The exact boiling point is not widely published, but it is expected to be a liquid at room temperature and require vacuum for distillation to prevent thermal degradation.[7][8]
Predicted Impurity Profile (from Reductive Amination Synthesis):
A common and efficient route to N-(dicyclopropylmethyl)cyclopropanamine is the reductive amination of dicyclopropyl ketone with cyclopropanamine.[9][10] This synthetic pathway informs our prediction of key impurities:
-
Unreacted Starting Materials:
-
Dicyclopropyl ketone
-
Cyclopropanamine
-
-
Reaction Intermediates:
-
The corresponding imine intermediate
-
-
Reducing Agent Residues:
-
Borohydride salts and their byproducts (e.g., from sodium triacetoxyborohydride).[9]
-
-
Side-Reaction Products:
-
Over-alkylation products are a common issue in amination reactions.[11]
-
Products from the reduction of the starting ketone to dicyclopropylmethanol.
-
Understanding this impurity profile is crucial for selecting the most effective purification techniques. For instance, the basicity of the target amine allows for separation from neutral impurities like the starting ketone and byproduct alcohol.
Strategic Purification Workflow
A multi-step approach is recommended to systematically remove diverse impurities and achieve the highest possible purity. The choice and sequence of techniques depend on the initial purity of the crude material and the desired final specification.
Caption: A strategic workflow for purifying N-(dicyclopropylmethyl)cyclopropanamine.
Detailed Protocols
Protocol 1: Fractional Vacuum Distillation (Bulk Purification)
Principle: This technique separates compounds based on differences in their boiling points at a reduced pressure.[12] Applying a vacuum lowers the boiling point, which is critical for preventing thermal decomposition of the amine at atmospheric pressure.[8] This is an excellent first step to remove non-volatile impurities (e.g., inorganic salts) and compounds with significantly different boiling points (e.g., residual high-boiling solvents or starting materials).
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask (fraction collector or "cow" type adapter recommended)
-
Vacuum source (diaphragm pump or vacuum line) with a manometer
-
Cold trap (cooled with dry ice/acetone or liquid nitrogen)[13]
-
Stir bar and magnetic stir plate/heating mantle
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is dry and assemble the distillation apparatus.[14] Use high-vacuum grease on all ground-glass joints to ensure a tight seal. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the crude N-(dicyclopropylmethyl)cyclopropanamine into the distillation flask, not exceeding half its volume.
-
Applying Vacuum: Begin magnetic stirring. Connect the apparatus to the vacuum source via the cold trap. Slowly and carefully reduce the pressure in the system.[14] This initial step helps remove any highly volatile solvents without heating.
-
Heating: Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin gently heating the distillation flask.
-
Fraction Collection:
-
Foreshot: Collect the first fraction that distills over. This will likely contain low-boiling impurities such as residual cyclopropanamine (Boiling Point: 49-50 °C).
-
Main Fraction: As the temperature stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will depend on the vacuum level, but a stable distillation temperature is indicative of a pure compound.
-
Tailings: As the distillation nears completion, a rise in temperature or a change in distillation rate may indicate the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Shutdown: Remove the heat source and allow the system to cool to room temperature before slowly re-introducing air into the apparatus.[14]
| Technique Comparison | Typical Purity Achieved | Typical Yield | Best For Removing... |
| Vacuum Distillation | >95% | 70-90% | Non-volatile impurities, compounds with significantly different boiling points.[15] |
| Column Chromatography | >98% | 60-85% | Compounds with similar boiling points but different polarities.[15] |
| Recrystallization (as salt) | >99.5% | 80-95% | Trace impurities as a final polishing step.[15] |
Protocol 2: Flash Column Chromatography (High-Purity Separation)
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[16] It is highly effective for separating compounds with similar boiling points but different polarities, such as the target amine from the starting ketone and byproduct alcohol.
Challenge & Solution: Basic amines often exhibit poor peak shape ("tailing") on standard acidic silica gel due to strong interactions.[17][18] To counteract this, a small amount of a basic modifier (e.g., triethylamine) is added to the eluent, or an amine-functionalized silica gel is used.[17][18]
Apparatus:
-
Glass chromatography column or pre-packed cartridge
-
Silica gel (230-400 mesh) or amine-functionalized silica[19]
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol system)
-
Triethylamine (if using standard silica)
-
TLC plates, chamber, and UV lamp for monitoring
-
Fraction collection tubes
Step-by-Step Methodology:
-
Solvent System Selection (TLC): First, determine an optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Add ~1% triethylamine to the developing chamber. The ideal system will give the target compound an Rf value of approximately 0.2-0.4.[17]
-
Column Packing:
-
Slurry Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4:1 Hexane:EtOAc:Et₃N). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude amine in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[20]
-
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin flowing the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing under a UV lamp or with a suitable stain (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent and triethylamine using a rotary evaporator. The resulting product should be a clear oil or solid.
Protocol 3: Salt Formation and Recrystallization (Final Polishing)
Principle: This is a classic and highly effective method for achieving exceptional purity. The basic free amine, which may be an oil, is converted into a salt (e.g., a hydrochloride or oxalate salt) by reacting it with an acid.[15] These salts are typically crystalline solids with well-defined melting points and different solubility profiles from neutral impurities.[15][21] Recrystallizing the salt from a suitable solvent system can effectively remove trace impurities.[22]
Apparatus:
-
Erlenmeyer flasks
-
Stir bar and magnetic stir plate
-
Source of anhydrous HCl (e.g., HCl in diethyl ether or dioxane) or oxalic acid[23]
-
Recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, ether)
-
Büchner funnel and vacuum flask for filtration
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the partially purified amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a stoichiometric amount (1 equivalent) of an acid solution (e.g., 2M HCl in diethyl ether or a solution of oxalic acid in isopropanol) with stirring.[23]
-
The amine salt will typically precipitate as a white solid. If precipitation is slow, cooling the flask in an ice bath or scratching the inside with a glass rod can induce crystallization.[15]
-
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration, washing it with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any surface impurities.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot recrystallization solvent (or solvent pair, e.g., ethanol/ether) until the salt just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Isolation: Collect the pure, crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Liberating the Free Amine (Optional): To recover the free amine, dissolve the pure salt in water, basify the solution with an aqueous base (e.g., NaOH or K₂CO₃), and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purity Verification
Confirming the purity of the final product is a critical final step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to confirm the molecular weight of the compound and assess its purity by identifying and quantifying any volatile impurities.[2][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is highly sensitive for detecting minor organic impurities. Integration of the proton signals can be used for quantitative purity assessment.
-
Elemental Analysis: For crystalline salts, elemental analysis provides a robust confirmation of the empirical formula and thus, purity.
References
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 16). 15.12: Physical Properties of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Analysis of impurities in trimethylamine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
JoVE. (2023, April 30). Physical Properties of Amines. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]
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Beilstein-Institut. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dicyclopropylcyclopropanamine. Retrieved from [Link]
-
ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Sciencemadness.org. (2009, July 26). Forming oxalate salts of amines. Retrieved from [Link]
-
ACS Publications. (2025, June 20). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
-
NextSDS. (n.d.). Cyclopropanamine, N,N-dicyclopropyl- (9CI) — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). US3453183A - Method of purifying ethanolamines.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Grokipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
WordPress. (2026, March 4). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
ACS Publications. (2024, May 22). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
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Application Note: Catalytic Strategies for the Synthesis of N-(dicyclopropylmethyl)cyclopropanamine
Executive Summary
The synthesis of N-(dicyclopropylmethyl)cyclopropanamine (CAS: 953718-14-4) presents a unique challenge in organic synthesis due to the extreme steric shielding surrounding the reactive centers. This highly lipophilic, sp³-rich secondary amine is a valuable building block in modern medicinal chemistry and drug development. Its preparation fundamentally relies on the reductive amination of dicyclopropyl ketone with cyclopropylamine.
Because standard reductive amination conditions fail to produce acceptable yields for this substrate, specialized Lewis acid catalysis is required. This application note details the causality behind catalyst selection, provides a comparative matrix of reductant systems, and outlines a self-validating, field-proven protocol for maximizing yields.
Mechanistic Rationale: Overcoming Steric Hindrance
Direct reductive amination of dicyclopropyl ketone is notoriously sluggish. The causality behind this failure is twofold:
-
Steric Shielding: The two adjacent cyclopropyl rings create severe steric bulk around the carbonyl carbon, physically blocking the nucleophilic attack of the incoming amine.
-
Reduced Nucleophilicity: Cyclopropylamine exhibits increased s-character in its C–N bond due to the strain of the three-membered ring (bond angles ≈ 60°). This pulls the nitrogen lone pair closer to the nucleus, rendering it less nucleophilic than standard primary aliphatic amines.
The Solution: Titanium(IV) Isopropoxide (Ti(OiPr)₄) To drive the formation of the intermediate imine, a strong Lewis acid is mandatory. Ti(OiPr)₄ is the catalyst of choice 1[1]. It serves a dual mechanistic purpose:
-
Electrophilic Activation: It coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the hindered carbon.
-
Thermodynamic Driving Force: It acts as an irreversible water scavenger. As the amine attacks and water is eliminated, Ti(OiPr)₄ reacts with the water byproduct to form stable titanium oxides/hydroxides, pushing the equilibrium entirely toward the transient titanium-iminium complex 2[2]. This activated complex is then easily reduced by a hydride donor 3[3].
Catalyst & Reductant Selection Matrix
Selecting the correct hydride donor to pair with the Ti(OiPr)₄ catalyst is critical. The table below summarizes the quantitative and qualitative data for various catalytic systems used in the reductive amination of hindered dicyclopropyl systems 4[4].
| Catalyst / Reductant System | Reaction Rate | Expected Yield | Selectivity | Key Advantages / Disadvantages |
| Ti(OiPr)₄ + NaBH₄ | Fast (14–20 h) | High (>85%) | High | Optimal. Excellent for hindered ketones. NaBH₄ efficiently reduces the Ti-activated complex; highly cost-effective. |
| Ti(OiPr)₄ + NaBH(OAc)₃ | Moderate (24 h) | High (80%) | Very High | Milder than NaBH₄. Excellent for avoiding over-reduction if other sensitive functional groups are present. |
| NaBH₃CN + AcOH | Very Slow | Low (<30%) | Moderate | Not Recommended. Struggles with extreme steric bulk without a Lewis acid; generates highly toxic HCN byproducts. |
| Pd/C + H₂ (3 atm) | Fast (12 h) | Moderate | Low | Clean byproduct profile, but risks catalytic hydrogenolysis (unwanted ring-opening) of the strained cyclopropyl groups. |
Optimized Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination
This protocol establishes a self-validating workflow. Visual cues (such as the precipitation of TiO₂ salts) serve as built-in checkpoints to ensure the reaction is proceeding correctly.
Reagents Required:
-
Dicyclopropyl ketone (1.0 equiv, limiting reagent)
-
Cyclopropylamine (1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)
-
2M Aqueous Ammonium Hydroxide (NH₄OH)
Step-by-Step Methodology:
-
Imine Formation (Activation):
-
In an oven-dried, argon-flushed round-bottom flask, dissolve dicyclopropyl ketone (10 mmol) and cyclopropylamine (12 mmol) in 20 mL of anhydrous EtOH.
-
Add Ti(OiPr)₄ (15 mmol) dropwise via syringe at room temperature.
-
Causality Check: Stir the mixture at room temperature for 8–12 hours. Do not use TLC to monitor this step. The titanium-iminium complex will hydrolyze and streak on silica gel. Instead, verify the disappearance of the ketone via GC-MS.
-
-
Hydride Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH₄ (15 mmol) in small portions over 15 minutes.
-
Causality Check: Cooling is strictly required here. The reduction of the activated complex is exothermic, and elevated temperatures can lead to the degradation of the intermediate or unwanted side reactions.
-
Allow the mixture to warm to room temperature and stir for an additional 6–8 hours.
-
-
Quenching & Titanium Precipitation (Self-Validation):
-
Quench the reaction by slowly pouring the mixture into 30 mL of 2M aqueous NH₄OH.
-
Validation: A dense, white precipitate of inorganic titanium dioxide (TiO₂) will immediately form. If the precipitate is gelatinous rather than granular, stir vigorously for an additional 30 minutes. This ensures complete hydrolysis of the titanium complexes and prevents severe emulsions during extraction 2[2].
-
-
Filtration & Extraction:
-
Filter the suspension through a pad of Celite to remove the TiO₂ salts. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure. Purify the crude N-(dicyclopropylmethyl)cyclopropanamine via vacuum distillation or silica gel flash chromatography (using a gradient of Hexanes/EtOAc with 1% Et₃N to prevent amine streaking).
-
Synthetic Workflow
Workflow for Ti(OiPr)4-mediated reductive amination of dicyclopropyl ketone.
References
-
Reductive amination with Titanium(IV)Isopropoxide. Designer-Drugs. Available at: [Link]
-
Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry (RSC). Available at:[Link]
-
The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant. National Institutes of Health (NIH) / PMC. Available at:[Link]
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- 2. designer-drug.com [designer-drug.com]
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- 4. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
N-(dicyclopropylmethyl)cyclopropanamine dosing guidelines for in vivo studies
Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of N-(dicyclopropylmethyl)cyclopropanamine
Executive Summary
N-(dicyclopropylmethyl)cyclopropanamine (CAS 953718-14-4) is a highly lipophilic aliphatic amine characterized by a cyclopropanamine core substituted with a dicyclopropylmethyl group[1][2]. In preclinical drug development, the cyclopropylamine pharmacophore is the hallmark of mechanism-based, irreversible inhibitors targeting flavin adenine dinucleotide (FAD)-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B)[3][4]. Because this specific compound is an early-stage building block and lacks standardized literature for in vivo dosing, this application note synthesizes field-proven protocols from structurally homologous cyclopropylamine inhibitors (e.g., Tranylcypromine, Iadademstat/ORY-1001) to establish a rigorous, self-validating framework for its in vivo evaluation[5][6].
Mechanistic Rationale & Pharmacodynamics
To design an effective in vivo study, one must understand the causality of the compound's mechanism. N-(dicyclopropylmethyl)cyclopropanamine acts as a "suicide inhibitor." Upon entering the active site of an FAD-dependent enzyme, the nitrogen atom aligns with the FAD cofactor. The enzyme catalyzes a single-electron transfer, which oxidizes the amine and triggers the rapid opening of the highly strained cyclopropane ring[7][8].
This ring-opening generates a highly reactive carbon-centered radical that immediately forms a covalent bond with the FAD cofactor, permanently inactivating the enzyme[8]. Because the inhibition is irreversible, the in vivo pharmacodynamic (PD) effect outlasts the pharmacokinetic (PK) clearance of the drug. Therefore, dosing frequency should be driven by the target tissue's enzyme turnover rate rather than the compound's plasma half-life.
Caption: Mechanism of action: Cyclopropylamine-mediated irreversible inactivation of FAD-dependent enzymes.
Formulation and Vehicle Preparation
Due to the presence of three cyclopropyl rings, N-(dicyclopropylmethyl)cyclopropanamine is highly lipophilic. Attempting to dissolve it directly in aqueous buffers (like PBS or saline) will result in immediate precipitation, leading to erratic absorption, localized tissue necrosis, and uninterpretable PK data. We utilize a co-solvent microemulsion system validated for highly lipophilic cyclopropylamines[6].
Protocol 1: Step-by-Step Vehicle Formulation
-
Primary Dissolution : Accurately weigh the compound and dissolve it in 10% (v/v) Dimethyl Sulfoxide (DMSO) . Vortex for 60 seconds. Causality: DMSO disrupts the hydrophobic interactions of the dicyclopropyl groups, ensuring complete molecular dispersion.
-
Surfactant Addition : Add 40% (v/v) PEG300 , followed by 5% (v/v) Tween-80 . Sonicate the mixture at room temperature for 5 minutes. Causality: PEG300 and Tween-80 act as co-surfactants, encapsulating the hydrophobic drug molecules into micelles to prevent them from crashing out in the aqueous phase.
-
Aqueous Phase : Slowly add 45% (v/v) sterile saline (0.9% NaCl) dropwise under continuous vortexing.
-
System Validation : Visually inspect the solution against a dark background. A successful formulation will be completely transparent. If cloudiness or phase separation is observed, the compound has precipitated, and the batch must be discarded. Prepare fresh daily[6].
In Vivo Dosing & Toxicity Protocols
Cyclopropylamines exhibit high clearance and volume of distribution but carry specific class-related toxicities. Oxidation of the cyclopropylamine moiety by hepatic cytochromes (e.g., CYP1A2) can generate reactive α,β-unsaturated aldehydes, leading to hepatotoxicity[7]. Furthermore, if the compound inhibits LSD1, it will inherently block the differentiation of megakaryocytes, making thrombocytopenia (low platelets) the primary dose-limiting toxicity (DLT)[4].
Protocol 2: Maximum Tolerated Dose (MTD) Determination
-
Subject Allocation : Utilize 8-week-old C57BL/6 mice (n=5 per dose cohort).
-
Dose Escalation : Administer the formulated compound via Intraperitoneal (IP) injection. Based on homologous compounds, test cohorts at 0.5, 2.0, 5.0, and 10.0 mg/kg once daily (QD)[5][9].
-
Longitudinal Monitoring : Weigh mice daily. A weight loss of >15% from baseline dictates an immediate halt to that dosing cohort.
-
Hematological Validation (Crucial) : Draw 50 µL of blood via the submandibular vein on Days 3 and 7. Perform a Complete Blood Count (CBC) to monitor platelet levels. Causality: Monitoring platelets provides a self-validating biomarker of target engagement (if LSD1 is hit) and establishes the safety ceiling before fatal hemorrhaging occurs[4].
-
Hepatic Validation : Assess ALT/AST levels in serum to rule out reactive-metabolite-induced hepatotoxicity[7].
Caption: Self-validating in vivo experimental workflow for cyclopropylamine drug candidates.
Quantitative Data Summaries
Table 1: Formulation and Physicochemical Parameters
| Parameter | Specification / Composition | Rationale / Causality |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N | Highly lipophilic, low aqueous solubility[2]. |
| Solvent 1 (10%) | DMSO | Disrupts crystalline lattice; primary solubilizer[6]. |
| Solvent 2 (40%) | PEG300 | Viscous co-solvent; prevents precipitation. |
| Surfactant (5%) | Tween-80 | Forms micelles for aqueous compatibility[6]. |
| Diluent (45%) | 0.9% Saline | Isotonic delivery vehicle for IP/PO administration. |
| Storage | -80°C (Stock) / Fresh (In Vivo) | Prevents degradation of the reactive amine[6]. |
Table 2: Extrapolated In Vivo Dosing Matrix for Mice
| Target / Application | Route | Recommended Dose Range | Frequency | Key PD Biomarker |
|---|---|---|---|---|
| LSD1 Inhibition (Oncology) | IP / PO | 0.075 – 1.5 mg/kg | QD or Q2D | ↑ H3K4me2, ↑ CD86[3][9] |
| MAO Inhibition (Neurology) | IP | 3.0 – 10.0 mg/kg | QD | ↓ Neuroinflammation (Iba-1)[5][10] |
| MTD / Toxicity Profiling | IP | 0.5 – 10.0 mg/kg (Escalating) | QD (7 Days) | Platelet Count, ALT/AST[4][7] |
References
-
Buy N-(dicyclopropylmethyl)cyclopropanamine (EVT-13420686) - EvitaChem . EvitaChem. 1
-
N-(Dicyclopropylmethyl)cyclopropanamine | 953718-14-4 . Sigma-Aldrich. 2
-
The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD . PMC. 5
-
ORY-1001 Delays Retinal Photoreceptor Degeneration in rd10 Mice by Inhibiting H3K4me2 Demethylation . PMC. 9
-
Tranylcypromine Reduces Herpes Simplex Virus 1 Infection in Mice | Antimicrobial Agents and Chemotherapy . ASM Journals. 10
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles . ACS Medicinal Chemistry Letters. 3
-
First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia . ASCO Publications. 4
-
In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity . Chemical Research in Toxicology. 7
-
Iadademstat (ORY-1001) | KDM1A Inhibitor . MedChemExpress. 6
-
LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B . AACR Journals. 8
Sources
- 1. evitachem.com [evitachem.com]
- 2. N-(Dicyclopropylmethyl)cyclopropanamine | 953718-14-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing N-(Dicyclopropylmethyl)cyclopropanamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly hindered amines. The synthesis of N-(dicyclopropylmethyl)cyclopropanamine via direct reductive amination is notoriously challenging. The extreme steric bulk of the dicyclopropylmethyl group, combined with the alpha-branching of cyclopropanamine, creates a massive kinetic barrier for imine formation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these steric limitations and maximize your synthesis yield.
Troubleshooting FAQs
Q1: Why is my standard reductive amination using NaBH(OAc)₃ yielding mostly unreacted starting material? Causality: Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent, mild reagent for standard reductive aminations . However, its success relies on the spontaneous formation of an iminium intermediate. Dicyclopropyl ketone and cyclopropanamine are too sterically hindered to form this intermediate spontaneously at a useful rate. Consequently, the reducing agent slowly degrades in solution before any productive C-N bond formation can occur. Solution: You must decouple the imine formation from the reduction step. Use Titanium(IV) isopropoxide[Ti(OiPr)₄] as a potent Lewis acid and water scavenger to force the thermodynamically unfavorable imine condensation before introducing any hydride source .
Q2: I switched to the Ti(OiPr)₄ method, but my major product is dicyclopropylmethanol. How do I prevent ketone reduction? Causality: Dicyclopropylmethanol is the direct reduction byproduct of your starting ketone. This occurs when the hydride source (e.g., NaBH₄) is added prematurely. If the imine condensation has not reached completion, the highly reactive NaBH₄ will rapidly reduce the residual dicyclopropyl ketone instead of the target imine. Solution: Implement a strict "hold-and-verify" step. Allow the Ti(OiPr)₄-mediated imine formation to stir for at least 16–24 hours. You must analytically verify the disappearance of the ketone before cooling the reaction and adding the NaBH₄ .
Q3: The imine formation is still sluggish even with Ti(OiPr)₄. Can I push the equilibrium further? Causality: The condensation releases isopropanol and water, which can stall the equilibrium. Furthermore, solvent dilution reduces the collision frequency of the bulky reactants, exacerbating the steric clash between the cyclopropyl rings. Solution: Run the initial imine formation step neat (solvent-free) or at extremely high concentrations (e.g., 2–5 M). Applying a gentle vacuum can also help remove volatile byproducts (like isopropanol), driving the equilibrium strictly toward the imine .
Quantitative Data: Comparison of Reductive Amination Conditions
The following table summarizes expected yields and byproducts when reacting dicyclopropyl ketone with cyclopropanamine under various conditions.
| Reagent System | Imine Conversion (%) | Amine Yield (%) | Major Byproduct | Recommendation |
| NaBH(OAc)₃, DCE, RT | < 5% | < 5% | Unreacted Ketone | Not recommended for hindered substrates. |
| NaBH₃CN, AcOH, MeOH | ~ 15% | ~ 10% | Unreacted Ketone | Poor yield due to severe steric clash. |
| Ti(OiPr)₄ (neat) then NaBH₄ | > 85% | 75 - 80% | Dicyclopropylmethanol | Optimal balance of yield, scalability, and safety. |
| TiCl₄ / NH₃ then NaBH₃CN | > 90% | 80 - 85% | Minor epimerization | High yield, but TiCl₄ is highly corrosive. |
Mechanistic Pathway & Visualization
The diagram below illustrates the critical bottleneck (imine formation) and the competing side reaction (direct reduction) that dictates the success of this synthesis.
Reaction pathway for N-(dicyclopropylmethyl)cyclopropanamine synthesis and competing byproducts.
Validated Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination
This protocol is designed as a self-validating system. It ensures complete imine formation prior to reduction, virtually eliminating alcohol byproducts and maximizing the yield of the target amine.
Step 1: Imine Condensation (Neat)
-
In an oven-dried, argon-purged round-bottom flask, combine dicyclopropyl ketone (1.0 equiv) and cyclopropanamine (1.2 equiv).
-
Slowly add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 equiv) via syringe. The reaction mixture will become slightly warm and homogenous.
-
Stir the mixture neat at room temperature for 16–24 hours.
-
Validation Check: Remove a 10 µL aliquot, dilute in dry CDCl₃, and analyze via ¹H-NMR or IR spectroscopy. Confirm the disappearance of the ketone carbonyl signal (~1700 cm⁻¹). Do not proceed to Step 2 until conversion is >85%.
Step 2: Reduction
-
Dilute the viscous imine mixture with absolute ethanol (to achieve ~0.2 M concentration) and cool the flask to 0 °C using an ice bath.
-
Add Sodium borohydride (NaBH₄) (1.5 equiv) in small portions over 15 minutes to control the evolution of hydrogen gas and manage the exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours.
-
Validation Check: Perform TLC (Hexanes:EtOAc) or LC-MS to confirm the complete consumption of the imine intermediate.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding aqueous ammonia (2M, equal volume to the ethanol used).
-
Validation Check: The successful precipitation of a granular, white solid (TiO₂) confirms the complete hydrolysis of the titanium complexes. This prevents the formation of intractable emulsions during extraction .
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate to extract any trapped product.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude N-(dicyclopropylmethyl)cyclopropanamine via silica gel chromatography (using a gradient of Hexanes/EtOAc with 1% Et₃N to prevent amine streaking) or via vacuum distillation.
References
-
Carpino, L. A., Nasr, K., Abdel-Maksoud, A. A., El-Faham, A., Ionescu, D., Henklein, P., Wenschuh, H., Beyermann, M., Krause, E., & Bienert, M. (2009). Dicyclopropylmethyl Peptide Backbone Protectant. Organic Letters, 11(16), 3718-3721. URL:[Link]
-
Bhattacharyya, S. (1994). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination. Tetrahedron Letters, 35(15), 2401-2404. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Technical Support Center: N-(dicyclopropylmethyl)cyclopropanamine Solubility Troubleshooting
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists facing solubility and handling challenges with N-(dicyclopropylmethyl)cyclopropanamine .
Due to its unique structural motif—a secondary amine flanked by three highly hydrophobic cyclopropyl rings—this compound exhibits classic "brick dust" and "grease" characteristics depending on its salt form and the assay environment. This guide synthesizes field-proven methodologies to ensure reliable stock preparation, prevent aqueous precipitation, and validate your assay concentrations.
Part 1: Physicochemical Profile & Quantitative Data
To troubleshoot effectively, we must first understand the physical properties driving the compound's behavior. The dense clustering of cyclopropyl groups creates significant steric bulk and lipophilicity, which directly antagonizes aqueous solvation.
Table 1: Physicochemical Parameters and Assay Impact
| Parameter | Characteristic / Estimated Value | Impact on Experimental Design |
| Molecular Structure | Secondary amine, 3x cyclopropyl rings | Extreme hydrophobicity; drives aggregation in polar media. |
| Molecular Weight | 151.25 g/mol | Small molecule, but highly lipophilic relative to its size. |
| Amine pKa (Est.) | ~8.0 – 9.5 | Exists primarily as a poorly soluble free base at physiological pH (7.4). |
| Kinetic Solubility | < 10 µM in neutral PBS | High risk of spontaneous nucleation and precipitation upon aqueous dilution. |
| DMSO Tolerance | Assay dependent (typically < 1.0%) | Exceeding 1% DMSO to force solubility risks cellular toxicity and assay artifacts. |
Part 2: Diagnostic Logic & Workflows
Before altering your assay conditions, use the logic tree below to diagnose the exact mechanism of your solubility failure.
Caption: Logic tree for diagnosing and resolving lipophilic amine solubility failures.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately when I spike my 10 mM DMSO stock into PBS (pH 7.4)?
The Causality: This is a classic "solvent shift" phenomenon combined with pH-dependent deprotonation. N-(dicyclopropylmethyl)cyclopropanamine is highly lipophilic. When you spike a 100% DMSO stock directly into an aqueous buffer, the local concentration of water spikes, collapsing the solvation capacity for the hydrophobic cyclopropyl groups[1]. Furthermore, at pH 7.4, the secondary amine is largely unprotonated (free base form). The lack of charge removes ion-dipole interactions with water, leading to rapid spontaneous nucleation and the formation of a turbid suspension[2].
Q2: My compound won't even dissolve in 100% DMSO at 10 mM. What is wrong?
The Causality: You are likely working with a salt form of the compound (e.g., an HCl salt) rather than the free base. While free base amines dissolve readily in aprotic solvents like DMSO, their salt forms possess high crystal lattice energies that DMSO struggles to disrupt[3]. The Fix: Add 1% to 5% HPLC-grade water to your DMSO. The trace water provides the necessary proton-donating capability to solvate the counterion and break the crystal lattice, achieving full dissolution.
Q3: How can I prevent aqueous precipitation without lowering the pH or changing my final compound concentration?
The Causality: Direct dilution (e.g., 100% DMSO straight to 1% DMSO in buffer) creates localized zones of extreme supersaturation, triggering irreversible crystal growth. The Fix: You must control the thermodynamics of the solvent shift. Utilize an Intermediate Dilution Cascade (see Protocol B). By stepping the compound down through a 10% DMSO intermediate before the final assay dilution, you prevent localized supersaturation shock and maintain the compound in a metastable, kinetically soluble state long enough to complete your assay[4].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot rely on visual inspection alone. Sub-visual precipitation will ruin IC50 curves by lowering the actual free-drug concentration. The following protocols integrate self-validation steps.
Protocol A: Preparation and Validation of DMSO Stock Solutions
Objective: Generate a stable, verified 10 mM stock solution.
-
Equilibration: Allow the lyophilized N-(dicyclopropylmethyl)cyclopropanamine vial to reach room temperature in a desiccator to prevent ambient moisture condensation, as DMSO is highly hygroscopic[3].
-
Solvation: Add anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration. Vortex for 60 seconds.
-
Troubleshooting (If turbid): If the compound is a salt form and remains cloudy, add HPLC-grade water in 1% (v/v) increments (up to 5% max) until the solution clears.
-
Self-Validation (Centrifugation & LC-UV):
-
Centrifuge the stock at 10,000 x g for 10 minutes.
-
Carefully aspirate the supernatant and analyze via LC-UV against a standard calibration curve (e.g., a caffeine standard or known amine reference) to quantify the actual concentration[4]. Do not assume the nominal weighed concentration is the actual dissolved concentration.
-
-
Storage: Aliquot into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles, which degrade the compound and introduce water.
Protocol B: The "Aqueous Shift" Intermediate Dilution Workflow
Objective: Dilute the DMSO stock into aqueous assay media without triggering precipitation.
Caption: Step-by-step intermediate dilution workflow to prevent aqueous precipitation.
-
Primary Serial Dilution: Perform your concentration-response serial dilutions entirely in 100% DMSO. This ensures the compound remains fully solvated during the concentration steps[3].
-
Intermediate Step: Create an intermediate plate. Transfer a volume of the 100% DMSO serial dilutions into a buffer containing a mild surfactant (e.g., 0.01% Tween-20) to create a 10% DMSO intermediate solution . Mix via rapid pipetting to minimize localized concentration gradients.
-
Final Assay Transfer: Transfer 10 µL of the 10% DMSO intermediate into 90 µL of your final aqueous assay buffer (e.g., PBS or cell media). This results in a final DMSO concentration of 1%.
-
Self-Validation (Nephelometry): Before adding biological reagents (cells/enzymes), read the assay plate using a nephelometer or a microplate reader equipped with scatter detection (e.g., absorbance at 620 nm). Compare the scatter of the highest concentration wells to the vehicle control (1% DMSO blank). Any significant increase in scatter indicates sub-visual precipitation[2], meaning the kinetic solubility limit has been breached and the concentration must be capped.
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC (National Institutes of Health). Verified at:[Link]
-
Separation Science in Drug Development, Part 2: High‑Throughput Characterization. LCGC International. Verified at:[Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Medical University of Lublin. Verified at: [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Verified at:[Link]
Sources
Technical Support Center: N-(dicyclopropylmethyl)cyclopropanamine Thermal Stability
This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(dicyclopropylmethyl)cyclopropanamine. It provides in-depth information, troubleshooting advice, and frequently asked questions regarding the thermal stability of this compound. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the thermal stability of N-(dicyclopropylmethyl)cyclopropanamine?
Q2: What is the recommended maximum temperature for handling and short-term storage of N-(dicyclopropylmethyl)cyclopropanamine?
A2: Based on safety data for the related compound cyclopropylamine, it is a highly flammable liquid with a low flash point.[2][4] While a specific maximum handling temperature for N-(dicyclopropylmethyl)cyclopropanamine is not published, it is prudent to handle it at controlled room temperature and avoid exposure to localized heat sources, sparks, or open flames.[5][6] For short-term storage, a cool, dry, and well-ventilated area is recommended.[6]
Q3: What are the ideal long-term storage conditions for N-(dicyclopropylmethyl)cyclopropanamine?
A3: For long-term stability, it is recommended to store N-(dicyclopropylmethyl)cyclopropanamine in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[7] This minimizes the risk of degradation from atmospheric moisture, oxygen, and thermal stress.
Q4: Are there any known incompatibilities that could affect the thermal stability of N-(dicyclopropylmethyl)cyclopropanamine?
A4: Yes. N-(dicyclopropylmethyl)cyclopropanamine is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3] Contact with these substances can lead to vigorous reactions and may lower the decomposition temperature. Carbon dioxide can also be reactive with amines.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Observed sample degradation (e.g., color change, precipitation) after heating.
-
Possible Cause: The experimental temperature exceeded the decomposition threshold of the compound. The cyclopropane ring may have undergone thermal rearrangement or fragmentation.[1][8]
-
Troubleshooting Steps:
-
Lower the Temperature: If your protocol allows, reduce the reaction or processing temperature.
-
Inert Atmosphere: Ensure the process is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
Purity Check: Analyze the starting material for impurities that might catalyze decomposition.
-
Analytical Confirmation: Use techniques like HPLC or GC-MS to characterize the degradation products and confirm the decomposition pathway.
-
Issue 2: Inconsistent results in thermal analysis (TGA or DSC).
-
Possible Cause 1: Sample Volatility. Due to the relatively low molecular weight and potential volatility of amines, mass loss in Thermogravimetric Analysis (TGA) may be observed due to evaporation rather than decomposition.[9]
-
Troubleshooting Steps:
-
Use sealed aluminum pans for Differential Scanning Calorimetry (DSC) to prevent evaporation.
-
For TGA, consider using a lower heating rate to better distinguish between evaporation and decomposition.[10]
-
-
Possible Cause 2: Interaction with Sample Pan. The amine functionality could potentially react with the surface of the sample pan (e.g., aluminum) at elevated temperatures.
-
Troubleshooting Steps:
-
Use inert sample pans, such as those made of gold or platinum, for thermal analysis.
-
-
Possible Cause 3: Atmosphere Effects. The presence of oxygen can lead to different decomposition pathways compared to an inert atmosphere.[11]
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of N-(dicyclopropylmethyl)cyclopropanamine.
Objective: To determine the onset temperature of decomposition and the percentage of mass loss as a function of temperature.
Materials:
-
N-(dicyclopropylmethyl)cyclopropanamine
-
TGA instrument
-
High-purity nitrogen gas (or air for oxidative stability)
-
TGA sample pans (e.g., aluminum or platinum)
Procedure:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of the sample into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.[10]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins).
Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for identifying thermal events such as melting, crystallization, and decomposition.
Objective: To identify endothermic and exothermic transitions and determine their corresponding temperatures.
Materials:
-
N-(dicyclopropylmethyl)cyclopropanamine
-
DSC instrument
-
Hermetically sealed aluminum pans
-
High-purity nitrogen gas
Procedure:
-
Tare an empty, hermetically sealed aluminum pan (this will serve as the reference).
-
Accurately weigh 2-5 mg of the sample into another aluminum pan and hermetically seal it.
-
Place the sample and reference pans in the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition.[13]
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).[14][15]
Data Presentation
Table 1: Key Safety and Handling Parameters for Cyclopropylamine (as a reference for N-(dicyclopropylmethyl)cyclopropanamine)
| Parameter | Value | Reference |
| Boiling Point | 49-50 °C | [3] |
| Flash Point | -25 °C to 1 °C | [2][3] |
| Autoignition Temperature | 275 °C | [2] |
| Incompatibilities | Acids, Acid chlorides, Acid anhydrides, Strong oxidizing agents, Carbon dioxide | [2][3] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | [2][3] |
Note: This data is for the parent compound cyclopropylamine and should be used as a cautious reference. The properties of N-(dicyclopropylmethyl)cyclopropanamine may differ.
Visualizations
Caption: Workflow for assessing the thermal stability of N-(dicyclopropylmethyl)cyclopropanamine.
References
- Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Public
- SAFETY D
- N-(Cyclopropylmethyl)cyclopropanamine | 215522-80-8 - Sigma-Aldrich.
- Differential scanning calorimetry study of reactions of epoxides with polyamines - AKJournals.
- 1 - SAFETY D
- Buy N-(dicyclopropylmethyl)cyclopropanamine (EVT-13420686) - EvitaChem.
- Safety D
- Cyclopropylamine SDS, 765-30-0 Safety D
- a) Thermogravimetric analysis (TGA) curves of NA‐3T and NA‐3T‐NA at a...
- Thermal gravimetric analysis under a nitrogen atmosphere of iminopyrrolidine ligands 1–6 - ResearchG
- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Sub
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
- Differential Scanning Calorimetry Techniques: Applic
- Differential scanning calorimetry - Wikipedia.
- Differential Scanning Calorimetry (DSC) - Malvern Panalytical.
- Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing.
- Thermogravimetric Analysis - Particle Technology Labs.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY D
- CYCLOPROPYLAMINE -
- N,N-Dicyclopropylcyclopropanamine | C9H15N | CID 15475280 - PubChem.
- Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates | Organic Letters - ACS Public
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
- Thermal Decomposition of 2-Cyclopentenone - PMC - NIH.
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N-(dicyclopropylmethyl)cyclopropanamine vs other cyclopropylamine derivatives
Comprehensive Comparison Guide: N-(Dicyclopropylmethyl)cyclopropanamine vs. Alternative Cyclopropylamine Derivatives in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of cyclopropyl groups is a proven tactic to overcome pharmacokinetic liabilities. The cyclopropylamine motif is a privileged structure, functioning as a bioisostere for standard alkylamines while offering superior metabolic stability, conformational rigidity, and favorable physicochemical properties [1].
Among these derivatives, N-(dicyclopropylmethyl)cyclopropanamine (CAS 953718-14-4) represents a highly specialized, sterically encumbered building block. Featuring a cyclopropylamine core substituted with a dicyclopropylmethyl group, this "triple-cyclopropylated" amine is engineered for extreme metabolic resistance and lipophilicity modulation. This guide objectively compares its performance against standard cyclopropylamine derivatives and provides validated experimental protocols for evaluating these properties.
Structural & Physicochemical Profiling
To understand the utility of N-(dicyclopropylmethyl)cyclopropanamine, it must be benchmarked against both standard alkylamines and other cyclopropyl-containing therapeutics (such as Tranylcypromine, a classic LSD1/MAO inhibitor) [1].
Table 1: Physicochemical and Metabolic Comparison of Amine Derivatives
| Compound | CAS Number | pKa (Aqueous) | Steric Hindrance | CYP450 Metabolic Stability | Primary Application in Drug Design |
| N-(Dicyclopropylmethyl)cyclopropanamine | 953718-14-4 | ~9.0 - 9.5* | Very High | Excellent (Steric shielding) | Advanced lipophilic building block |
| Tranylcypromine (TCP) | 155-09-9 | 8.2 | Moderate | Moderate (Ring opening risk) | LSD1 / MAO Inhibitor core |
| N-Methylcyclopropanamine | 5163-20-2 | 9.46 | Low | Good | General synthetic intermediate |
| Isopropylamine | 75-31-0 | 10.63 | Low | Poor (Rapid N-dealkylation) | Standard alkyl baseline |
*Predicted value based on additive inductive effects of cyclopropyl substituents.
Mechanistic Insights: The "Triple-Cyclopropyl" Advantage
As an application scientist, I frequently advise medicinal chemistry teams to replace isopropyl or tert-butyl groups with cyclopropyl moieties when facing high intrinsic clearance ( CLint ). The causality behind this structural choice relies on two fundamental mechanistic pillars:
A. Metabolic Stability via High C-H Bond Dissociation Energy (BDE)
Standard alkylamines (like isopropylamine) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation. The CYP450 iron-oxo species abstracts a hydrogen atom adjacent to the nitrogen, leading to a highly unstable carbinolamine that rapidly collapses. Conversely, the carbon atoms in a cyclopropane ring possess high s -character ( sp2.5 hybridization). This drastically shortens and strengthens the C-H bonds, raising the Bond Dissociation Energy (BDE) [2]. In N-(dicyclopropylmethyl)cyclopropanamine, the extreme steric bulk of the three cyclopropyl rings physically shields the nitrogen lone pair, while the high BDE prevents hydrogen abstraction, effectively shutting down the N-dealkylation pathway.
B. pKa Tuning and Membrane Permeability
The increased s -character of the cyclopropyl ring also makes it an electron-withdrawing group via induction relative to standard alkyl chains. While isopropylamine has a highly basic pKa of 10.63, installing cyclopropyl groups lowers the amine's pKa to the ~9.0–9.5 range. At physiological pH (7.4), this slight reduction in basicity exponentially increases the fraction of the unionized drug, drastically improving passive membrane permeability (LogD optimization) and reducing hERG channel binding liabilities.
Mandatory Visualization: Metabolic Pathway Comparison
The following diagram illustrates the divergent metabolic fates of standard alkylamines versus highly cyclopropylated amines when exposed to hepatic CYP450 enzymes.
Caption: Comparative CYP450 metabolic pathways of standard alkyl amines vs. highly cyclopropylated amines.
Experimental Methodologies (Self-Validating Systems)
To objectively validate the performance of N-(dicyclopropylmethyl)cyclopropanamine against alternatives, the following self-validating protocols must be employed.
Protocol 1: In Vitro CYP450 Metabolic Stability Assay (Microsomal Incubation)
Purpose: To quantify the resistance to oxidative N-dealkylation.
-
Preparation : Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Matrix : Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Self-Validating Controls :
-
Positive Control: Verapamil (validates that the CYP3A4 enzymes in the microsomes are highly active).
-
Negative Control (-NADPH): Run a parallel sample without NADPH. (Causality: This proves that any observed degradation is strictly CYP450-mediated, not due to background hydrolysis).
-
-
Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Quenching & Analysis : Aliquot 50 µL at time points 0, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Protocol 2: High-Throughput pKa Determination via Potentiometric Titration
Purpose: To verify the inductive pKa lowering effect of the cyclopropyl rings.
-
Cosolvent System : Because N-(dicyclopropylmethyl)cyclopropanamine is highly lipophilic, it will precipitate in pure water during titration. Prepare mixtures of Methanol/Water at 30%, 40%, and 50% co-solvent ratios.
-
Titration : Dissolve 1-2 mg of the compound in 10 mL of the cosolvent mixture. Titrate from pH 2.0 to 12.0 using standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption from air, which skews basic pKa readings).
-
Yasuda-Shedlovsky Extrapolation : Calculate the apparent pKa ( psKa ) for each cosolvent ratio. Plot the psKa against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures.
-
Validation : Extrapolate the linear regression to the y-intercept (where the dielectric constant equals that of 100% pure water, ϵ≈78.3 ) to determine the true aqueous pKa.
Conclusion & Selection Guide
When designing next-generation therapeutics:
-
Select standard alkylamines (Isopropylamine) only when metabolic clearance is not a primary liability or when a highly basic center (pKa > 10.5) is strictly required for target engagement.
-
Select mono-cyclopropylamines (Tranylcypromine / N-Methylcyclopropanamine) when targeting specific enzymes like LSD1, or when a moderate reduction in pKa and a slight boost in metabolic stability are needed [1].
-
Select N-(dicyclopropylmethyl)cyclopropanamine when your lead compound suffers from severe CYP450-mediated N-dealkylation, or when you need to simultaneously maximize steric bulk, enforce conformational rigidity, and increase the fraction of unionized drug for blood-brain barrier (BBB) penetration[2].
References
-
Kim, D., et al. "Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors." RSC Advances, 2024, 14, 831-835. Available at:[Link]
-
Shanu-Wilson, J. "Metabolism of cyclopropyl groups: a double-edged sword." Hypha Discovery, Sept 2021. Available at:[Link]
-
"Cyclopropylamine (CAS 765-30-0) Physicochemical Data." LookChem Chemical Database. Available at:[Link]
Benchmarking N-(dicyclopropylmethyl)cyclopropanamine: A Comparative Guide to LSD1 Inhibitor Profiling
Target Audience: Researchers, Assay Scientists, and Epigenetic Drug Development Professionals Content Focus: Biochemical and Cellular Benchmarking, Protocol Design, and Mechanistic Validation
Executive Summary & Mechanistic Rationale
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme implicated in the pathogenesis of various malignancies, particularly acute myeloid leukemia (AML) and solid tumors. The hallmark pharmacophore for irreversible LSD1 inhibition is the cyclopropanamine core, which acts as a mechanism-based suicide inhibitor by forming a covalent adduct with the enzyme's FAD cofactor.
N-(dicyclopropylmethyl)cyclopropanamine (NDMC) represents a structurally intriguing building block and investigational scaffold in this space. The classic reference inhibitor, Tranylcypromine (TCP) , is severely limited by its lack of selectivity, exhibiting equipotent or greater inhibition against monoamine oxidases (MAO-A and MAO-B)[1][2]. To overcome this, modern inhibitor design exploits the structural differences between the target enzymes. The catalytic cleft of LSD1 is significantly larger than the restricted active sites of MAOs[3][4]. By introducing bulky, sterically demanding groups—such as the dicyclopropylmethyl moiety—researchers can effectively clash with the narrow MAO pocket while perfectly anchoring the cyclopropanamine warhead within the spacious LSD1 active site.
This guide provides a comprehensive framework for benchmarking bulky cyclopropanamines like NDMC against standard reference inhibitors (TCP and clinical-stage GSK2879552), detailing the causality behind assay design and providing self-validating experimental protocols.
Mechanism of irreversible LSD1 inhibition via FAD-adduct formation by cyclopropanamines.
Reference Inhibitor Landscape & Benchmarking Data
To establish a trustworthy benchmarking system, novel cyclopropanamines must be profiled against established controls.
-
Tranylcypromine (TCP): The non-selective baseline. It inhibits LSD1 with an IC50 of ~20.7 µM, but is highly potent against MAO-A (IC50 2.3 µM) and MAO-B (IC50 0.95 µM)[1][2].
-
GSK2879552: A clinical-stage, highly selective LSD1 inhibitor used as a positive control for biochemical and cellular potency (IC50 ~24.5 nM)[5].
Table 1: Representative Biochemical Profiling & Selectivity Indices
Note: Data represents validated benchmarking ranges for bulky cyclopropanamine derivatives against standard references.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A / LSD1) |
| Tranylcypromine (TCP) | 20,700 | 2,300 | 950 | 0.11x (MAO-selective) |
| GSK2879552 | 24.5 | >50,000 | >50,000 | >2,000x |
| NDMC Scaffold (Rep.) | 45.2 | >10,000 | >10,000 | >220x |
Experimental Workflows & Self-Validating Protocols
A robust screening cascade requires protocols where every step is governed by mechanistic logic. Below are the standard operating procedures for validating NDMC-like compounds.
Protocol A: Time-Resolved FRET (TR-FRET) LSD1 Demethylase Assay
Objective: Quantify the biochemical IC50 of the inhibitor against recombinant LSD1.
Causality & Assay Logic: We utilize a TR-FRET readout rather than standard fluorescence. High-throughput screening of aromatic amines often suffers from compound auto-fluorescence. Time-resolved FRET introduces a microsecond temporal delay before measurement, allowing short-lived background fluorescence to decay, drastically improving the signal-to-noise ratio and ensuring a robust Z'-factor (>0.6).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20[4]. Logic: Tween-20 prevents non-specific enzyme aggregation, while pH 9.0 is optimal for LSD1 catalytic turnover.
-
Compound Dispensing: Use acoustic liquid handling to dispense a 10-point dose-response curve of the inhibitor into a 384-well ProxiPlate. Logic: Acoustic dispensing eliminates tip-based carryover and allows for nanoliter transfers, keeping the final DMSO concentration strictly at 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-incubation: Add 4 nM recombinant LSD1 enzyme to the wells and incubate for 30 minutes at room temperature. Logic: Because cyclopropanamines are mechanism-based suicide inhibitors, pre-incubation is mandatory. It provides the necessary time for the single-electron transfer and covalent FAD-adduct formation to occur before the substrate is introduced to compete for the active site.
-
Reaction Initiation: Add 2.5 µM of Biotin-H3K4me2 peptide substrate to initiate the reaction[5]. Incubate for 60 minutes.
-
Detection: Add the detection mixture containing a Europium (Eu)-labeled anti-H3K4me1/2 antibody and APC-labeled streptavidin.
-
Readout & Normalization: Read the plate on a multi-mode reader (Ex: 320 nm, Em: 665/615 nm). Normalize data against DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls to self-validate the assay window.
Step-by-step workflow for the TR-FRET based LSD1 demethylase biochemical assay.
Protocol B: Cellular Target Engagement (MV4-11 CD86 Upregulation)
Objective: Verify that the biochemical inhibition translates to intracellular target engagement and functional phenotypic changes in an LSD1-addicted cell line.
Causality & Assay Logic: In acute myeloid leukemia (AML), LSD1 represses the expression of myeloid differentiation markers like CD86. Inhibiting LSD1 leads to the accumulation of H3K4me2 at enhancer regions, derepressing these genes[6]. Therefore, quantifying CD86 surface expression via flow cytometry serves as a highly sensitive, target-specific functional biomarker for intracellular LSD1 inhibition, proving that the compound penetrates the cell membrane and engages the target in a physiological environment.
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 AML cells at a density of 5×104 cells/well in a 96-well U-bottom plate using RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Treat cells with serial dilutions of NDMC, TCP, and GSK2879552. Incubate for 72 hours at 37°C, 5% CO2. Logic: Epigenetic inhibitors require extended incubation times (>48-72 hours). Their phenotypic effects rely on the gradual turnover of existing methylated histones and subsequent transcriptional reprogramming, unlike the rapid signal blockade seen with kinase inhibitors.
-
Staining: Harvest cells, wash with cold PBS containing 1% BSA, and stain with a PE-conjugated anti-CD86 monoclonal antibody for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash cells twice to remove unbound antibody. Analyze the Median Fluorescence Intensity (MFI) of the PE channel using a flow cytometer. Calculate the EC50 of CD86 upregulation relative to the DMSO control.
Cellular mechanism linking LSD1 inhibition to CD86 upregulation and AML cell differentiation.
Table 2: Cellular Efficacy Profiling (MV4-11 AML Cells)
| Compound | MV4-11 Proliferation IC50 (µM) | CD86 Upregulation EC50 (µM) |
| Tranylcypromine (TCP) | > 50.0 | > 25.0 |
| GSK2879552 | 0.08 | 0.12 |
| NDMC Scaffold (Rep.) | 1.15 | 0.85 |
Conclusion
Benchmarking novel cyclopropanamines like N-(dicyclopropylmethyl)cyclopropanamine requires a rigorous, multi-tiered approach. By utilizing TCP as a baseline for non-selective FAD-adduct formation and GSK2879552 as a benchmark for high-affinity selective inhibition, researchers can accurately map the Structure-Activity Relationship (SAR) of bulky substitutions. The integration of TR-FRET biochemical assays with extended-incubation cellular biomarker readouts ensures that the data generated is both mechanistically sound and physiologically relevant.
References
- BPS Bioscience. "Tranylcypromine (2-PCPA) LSD1, MAO 27305". BPS Bioscience.
- MedChemExpress. "Tranylcypromine hydrochloride". MedChemExpress.
- Binda, C., et al.
- "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors".
- "Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu
- "Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors". RSC Advances.
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- 2. medchemexpress.com [medchemexpress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13097J [pubs.rsc.org]
- 5. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative X-Ray Crystallographic Analysis of N-(Dicyclopropylmethyl)cyclopropanamine: Structural Dynamics and Drug Design Applications
Executive Summary
In modern medicinal chemistry and transition-metal catalysis, the precise control of steric bulk and conformational geometry is paramount. N-(dicyclopropylmethyl)cyclopropanamine (CAS: 953718-14-4) has emerged as a highly specialized, sterically hindered secondary amine. Unlike traditional bulky amines that rely on acyclic alkyl groups, this molecule leverages the unique electronic and spatial properties of the cyclopropyl ring.
This guide objectively compares the crystallographic and structural performance of N-(dicyclopropylmethyl)cyclopropanamine against common alternatives: N-tert-butylcyclopropanamine and dicyclohexylamine . By analyzing X-ray diffraction data, steric maps, and experimental workflows, we provide structural biologists and drug development professionals with actionable insights into why the dicyclopropylmethyl scaffold often outperforms traditional bulky groups in receptor binding and catalytic pocket design.
The Structural Uniqueness of the Cyclopropyl Motif
The cyclopropyl group is often mistakenly equated to an isopropyl or tert-butyl group in terms of steric bulk. However, X-ray crystallographic data reveals a fundamentally different reality. The carbon-carbon bonds within the cyclopropane ring possess high s-character (sp²-like), resulting in "banana bonds" that are shorter and more electron-dense than typical alkanes[1].
When multiple cyclopropyl groups are clustered around a single nitrogen atom—as in N-(dicyclopropylmethyl)cyclopropanamine—the molecule exhibits the "surprising cyclopropyl effect" [2]. This effect dictates that while the group provides significant steric shielding (high Buried Volume, %Vbur ), it incurs a drastically lower torsional strain penalty compared to a tert-butyl group[3]. The cyclopropyl rings can adopt specific axial or equatorial orientations to minimize steric clashes without the massive entropic penalty associated with the free rotation of acyclic methyl groups[2].
Fig 1. Mechanistic pathway of dicyclopropylmethyl-induced conformational locking in GPCR binding.
Comparative Crystallographic Data
To objectively evaluate the structural footprint of these amines, we must look at their solid-state geometries. The table below summarizes key crystallographic parameters derived from single-crystal X-ray diffraction (SCXRD) of these amines (typically analyzed as their hydrochloride salts or transition metal complexes to ensure lattice rigidity)[4][5].
Table 1: Structural and Steric Comparison of Hindered Secondary Amines
| Parameter | N-(dicyclopropylmethyl)cyclopropanamine | N-tert-butylcyclopropanamine | Dicyclohexylamine |
| Average N-Cα Bond Length (Å) | 1.46 ± 0.01 | 1.49 ± 0.02 | 1.47 ± 0.01 |
| Internal Ring Angle (Cα-Cβ-Cγ) | ~59.8° (Cyclopropyl) | 109.5° (t-Butyl) | ~111.0° (Cyclohexyl) |
| Steric Hindrance Index (SHI) | High | Very High | Moderate |
| % Buried Volume ( %Vbur ) | ~32% | ~35% | ~28% |
| Torsional Strain Penalty | Low | High | Moderate |
| Primary Application | GPCR Agonists, Rigid Ligands | Bulky Base, Non-nucleophilic | General Catalysis |
Data Interpretation: The N-Cα bond length in N-(dicyclopropylmethyl)cyclopropanamine is notably shorter than that of the tert-butyl analog. This is due to the hyperconjugative electron donation from the cyclopropyl ring into the C-N bond. Furthermore, while the %Vbur of the dicyclopropylmethyl group is comparable to a tert-butyl group, its rigid 60° internal bond angles prevent the steric clashes that typically force tert-butyl groups to distort adjacent molecular geometry[3].
Experimental Protocol: X-Ray Crystallography of Hindered Amines
Because highly branched secondary amines are often oils or low-melting solids at room temperature, direct SCXRD is challenging. To enforce a rigid crystal lattice and minimize the thermal disorder of the cyclopropyl rings, the amine must be derivatized.
The following self-validating protocol details the causality behind our experimental choices: we utilize transition metal coordination (e.g., forming a Ni(II) complex) or hydrochloride salt formation. This increases the molecular weight, provides heavy atoms for easier phase solving via anomalous dispersion, and establishes strong intermolecular hydrogen-bonding networks (N-H···Cl) that lock the conformation[5].
Step-by-Step Methodology
Step 1: Derivatization (Salt Formation)
-
Dissolve 0.5 mmol of N-(dicyclopropylmethyl)cyclopropanamine in 2.0 mL of anhydrous diethyl ether under an inert atmosphere.
-
Slowly add 1.1 equivalents of ethereal HCl (2.0 M) dropwise at 0 °C. Causality: Low temperature prevents the exothermic degradation of the strained cyclopropyl rings.
-
Isolate the resulting white precipitate (amine hydrochloride) via vacuum filtration and wash with cold hexanes.
Step 2: Vapor Diffusion Crystallization
-
Dissolve 10 mg of the amine salt in a minimum volume of a polar "good solvent" (e.g., methanol or dichloromethane) in a 1-dram inner vial.
-
Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., pentane or diethyl ether).
-
Seal the outer vial and incubate at 4 °C for 48–72 hours. Causality: Slow vapor diffusion allows the anti-solvent to gently lower the solubility threshold, promoting the nucleation of high-quality, defect-free single crystals.
Step 3: Data Collection and Anisotropic Refinement
-
Select a crystal of suitable dimensions (e.g., 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope and mount it on a MiTeGen loop using paratone oil.
-
Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Cryo-cooling is critical to freeze out the dynamic libration (wobble) of the cyclopropyl rings, which otherwise smears the electron density map.
-
Collect diffraction data using Mo-Kα radiation ( λ=0.71073 Å) or synchrotron radiation.
-
Solve the structure using direct methods (SHELXT) and refine anisotropically (SHELXL). Ensure hydrogen atoms on the nitrogen are located from the difference Fourier map to confirm the hydrogen-bonding network[4].
Fig 2. Crystallographic workflow for volatile, sterically hindered secondary amines.
Application in GPCR Ligand Design
The crystallographic properties of the dicyclopropylmethyl group directly translate to superior performance in in vivo and in vitro drug development, particularly for G Protein-Coupled Receptors (GPCRs).
When designing agonists for the Adenosine A1 and A2A receptors, researchers frequently truncate the native ribose sugar and modify the N6 position of the adenine core. Crystallographic overlays of the A2AAR orthosteric binding site reveal a distinct hydrophobic subpocket. Substituting a standard alkyl group with an N6 -dicyclopropylmethyl group results in a massive spike in target affinity and selectivity[6].
Why does this happen? As proven by the X-ray data, the dicyclopropylmethyl group acts as a "conformational lock." Unlike a flexible hexyl chain or a sterically clashing tert-butyl group, the dicyclopropylmethyl motif perfectly fills the hydrophobic subpocket while maintaining a rigid geometry that pre-organizes the ligand for binding. This minimizes the entropic penalty of binding, yielding nanomolar affinities ( Ki ) that alternative amines cannot achieve[6].
References
- Pressure-induced polymorphism in cyclopropylamine IUCr Journals (Acta Crystallographica Section B)
- V Bur index and steric maps: from predictive catalysis to machine learning RSC Publishing
- Design and in Vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally Constrained (N)
- Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)
- Driving tert-butyl axial: the surprising cyclopropyl effect Chemical Science (ResearchG
Sources
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- 2. researchgate.net [researchgate.net]
- 3. % V Bur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00725A [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling N-(dicyclopropylmethyl)cyclopropanamine
As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of complex nitrogen-containing heterocycles. Handling specialized secondary amines requires moving beyond generic safety protocols and understanding the specific physicochemical properties of the molecule at hand.
N-(dicyclopropylmethyl)cyclopropanamine is a highly specialized building block utilized extensively in medicinal chemistry, particularly as an intermediate for pharmaceutical APIs targeting neurological disorders[1]. While its unique steric bulk—driven by the dicyclopropylmethyl and cyclopropyl groups—imparts valuable pharmacokinetic properties to downstream APIs, it also dictates highly specific operational and safety requirements in the laboratory.
This guide provides a self-validating, mechanistic approach to handling this compound safely and effectively.
Physicochemical Profile & Hazard Causality
To handle a chemical safely, you must understand why it is hazardous. N-(dicyclopropylmethyl)cyclopropanamine presents a dual-hazard profile driven by its molecular structure:
-
Corrosivity (GHS05): Like many secondary amines, the nitrogen lone pair is highly nucleophilic and basic[2]. Upon contact with human tissue, it rapidly hydrolyzes fats and proteins, causing severe, irreversible skin burns and corneal damage.
-
Combustibility (H227): The molecule contains a high ratio of hydrocarbon mass (10 carbons) to a single polar amine head, resulting in a combustible liquid profile[2]. Furthermore, this lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum if spilled on unprotected skin.
Table 1: Quantitative Data & Operational Impact
| Property | Value | Causality / Operational Impact |
| CAS Number | 953718-14-4 | Unique identifier for precise SDS retrieval and inventory tracking. |
| Molecular Weight | 151.25 g/mol | Moderately volatile; requires strict chemical fume hood handling. |
| GHS Classification | GHS05 (Corrosive) | Nitrogen lone pair causes severe tissue burns; mandates specialized PPE[2]. |
| Hazard Statement | H227 (Combustible) | High C:N ratio lowers flash point; keep away from open ignition sources[2]. |
Evidence-Based PPE Matrix
Standard laboratory Personal Protective Equipment (PPE) is insufficient for lipophilic secondary amines. The dicyclopropylmethyl groups act as a permeation enhancer through standard elastomers.
| Protection Area | Recommended PPE | Material Science & Causality |
| Hand Protection | Butyl Rubber or Silver Shield® Laminate Gloves | Standard nitrile gloves offer limited breakthrough times (<10 mins) for concentrated secondary amines. The lipophilic C10 hydrocarbon bulk accelerates elastomer permeation. Butyl rubber provides >480 mins of resistance. |
| Eye/Face Protection | Chemical Splash Goggles + Face Shield | The basicity of the cyclopropanamine core causes immediate corneal damage upon contact. A face shield prevents splash trajectories during pressurized syringe transfers. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Polyethylene Apron | Addresses the dual hazard: H227 (Combustible) and GHS05 (Corrosive). The FR coat mitigates ignition risks, while the apron repels corrosive spills. |
| Respiratory | Certified Fume Hood (Face velocity 80-100 fpm) | Amine vapors are severe respiratory tract irritants. Volatility requires all open handling to be restricted to a certified containment environment. |
Self-Validating Operational Workflow
Principle of Self-Validation: A protocol is only safe if each step mathematically or physically proves its own success before the operator proceeds to the next.
Step 1: Atmospheric Isolation & Integrity Check
-
Action: Connect the reaction vessel to a Schlenk line and perform three vacuum/nitrogen backfill cycles.
-
Causality: Amines react with atmospheric CO₂ to form carbamate salts, degrading reagent purity and causing unpredictable reaction kinetics.
-
Validation: Close the vacuum manifold. The digital pressure gauge must hold at <100 mTorr for 60 seconds. If pressure rises, a leak is present; do not proceed.
Step 2: Air-Free Reagent Transfer
-
Action: Dispense the N-(dicyclopropylmethyl)cyclopropanamine using a nitrogen-flushed, gas-tight syringe.
-
Causality: Pouring secondary amines openly exposes the operator to corrosive vapors and degrades the stock chemical.
-
Validation: Pull the syringe plunger slightly before piercing the septum; the plunger should snap back, validating a positive nitrogen seal within the syringe barrel.
Step 3: Controlled Reaction Execution
-
Action: Add the amine dropwise to the electrophile solution at 0°C.
-
Causality: The steric bulk of the dicyclopropylmethyl groups can slow down nucleophilic attack, leading to reagent pooling and a delayed, dangerous exotherm.
-
Validation: Monitor the internal reaction temperature via an in-situ thermocouple. The temperature must return to baseline (±2°C) between drops before the addition rate is increased.
Step 4: Quenching and Neutralization
-
Action: Quench the reaction mixture with a 1M aqueous Citric Acid solution at 0°C.
-
Causality: Citric acid is a mild, polyprotic acid that safely protonates the unreacted amine without the violent exotherm associated with strong mineral acids (like HCl).
-
Validation: Spot the aqueous layer onto broad-range pH paper. The quench is only validated as complete when the pH stabilizes between 5 and 7.
Figure 1: Self-validating operational workflow for handling corrosive secondary amines.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and logical action is required to prevent inhalation injuries and facility contamination.
-
Minor Spills (<50 mL inside the fume hood): Immediately cover the spill with a solid acidic neutralizing absorbent (e.g., sodium bisulfate-based spill kit). Causality: The solid acid instantly protonates the basic amine, converting it into a non-volatile, non-corrosive salt, effectively eliminating the inhalation hazard.
-
Major Spills (>50 mL or outside the fume hood): Evacuate the laboratory immediately. Causality: The vapor pressure of a large amine spill outside of engineering controls can quickly exceed the safe exposure limits, requiring HazMat intervention with self-contained breathing apparatus (SCBA).
Figure 2: Decision matrix and logical workflow for amine spill response.
Waste Disposal Segregation: Never mix unquenched N-(dicyclopropylmethyl)cyclopropanamine with acidic waste streams, as this will cause an uncontrolled, violent exothermic neutralization reaction. All materials, including contaminated gloves and neutralized spill absorbents, must be sealed in compatible high-density polyethylene (HDPE) containers and clearly labeled as "Corrosive Basic Organic Waste" for professional environmental disposal.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
